Cbp 307; cbp307 -

Cbp 307; cbp307

Catalog Number: EVT-1534479
CAS Number:
Molecular Formula: C24H26FN3O3
Molecular Weight: 423.4884
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBP-307 is a novel and selective second generation S1P1 (a G-protein coupled receptor -GPCR) modulator for the treatment of a range of autoimmune disorders, including multiple sclerosis, inflammatory bowel disease and psoriasis. CBP-307 exhibited excellent safety features and potent T cell modulation activity as well as optimal pharmacokinetics and pharmacodynamics profiles, demonstrating the best-in-class potential. CBP-307 is in phase I clinical trials by Suzhou Connect for the treatment of autoimmune diseases.
Source and Classification

CBP-307 is classified as a sphingosine-1-phosphate receptor modulator. Sphingosine-1-phosphate receptors are G-protein-coupled receptors that play critical roles in various biological processes, including immune cell trafficking and vascular integrity. CBP-307 specifically targets S1PR1, which is implicated in the regulation of lymphocyte migration and inflammatory responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of CBP-307 involves several steps that integrate organic chemistry techniques to construct its molecular framework. Although specific synthetic routes are proprietary, the general methodology includes:

  1. Initial Formation: The synthesis begins with the preparation of key intermediates through standard organic reactions such as alkylation and acylation.
  2. Cyclization: A cyclization step is employed to form the core structure of the molecule, which is crucial for its biological activity.
  3. Purification: The final product undergoes purification techniques like chromatography to ensure high purity levels suitable for clinical use.

The compound's synthesis has been optimized to enhance yield and reduce by-products, ensuring a scalable process for production .

Molecular Structure Analysis

Structure and Data

The molecular structure of CBP-307 can be represented by its chemical formula, which includes various functional groups essential for its activity. The compound's three-dimensional conformation can be elucidated using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Key structural features include:

  • A central core that facilitates receptor binding.
  • Functional groups that enhance solubility and bioavailability.

Detailed structural data can be derived from computational modeling studies that simulate interactions with the S1PR1 receptor, providing insights into binding affinities and activation mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

CBP-307 participates in several chemical reactions relevant to its pharmacological profile:

  1. Binding Interactions: The primary reaction involves binding to the Sphingosine-1-phosphate receptor 1, initiating downstream signaling pathways that modulate immune responses.
  2. Metabolic Pathways: In vivo, CBP-307 undergoes metabolic transformations primarily in the liver, where it may be converted into active or inactive metabolites through cytochrome P450 enzymes.

Understanding these reactions is crucial for predicting pharmacokinetic behavior and potential drug interactions .

Mechanism of Action

Process and Data

The mechanism of action of CBP-307 revolves around its modulation of Sphingosine-1-phosphate receptor 1. Upon binding to this receptor:

  1. Inhibition of Lymphocyte Migration: CBP-307 reduces the egress of lymphocytes from lymphoid tissues into circulation, thereby decreasing their availability at sites of inflammation.
  2. Alteration of Cytokine Release: The compound may also influence cytokine production, further modulating inflammatory responses.

Clinical trials have demonstrated a significant reduction in lymphocyte counts among patients treated with CBP-307, suggesting effective modulation of immune activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CBP-307 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents; limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are critical for formulation development and influence dosing strategies in clinical settings .

Applications

Scientific Uses

CBP-307 has significant potential applications in the field of immunology and gastroenterology:

  1. Ulcerative Colitis Treatment: Clinical studies have shown that CBP-307 can induce clinical remission in patients with moderate-to-severe ulcerative colitis, making it a candidate for further development in this area.
  2. Other Inflammatory Conditions: Given its mechanism of action, CBP-307 may also be explored for treating other inflammatory diseases such as Crohn's disease or multiple sclerosis.

The ongoing research aims to establish its efficacy across various patient populations while assessing long-term safety profiles .

Introduction to Sphingosine-1-Phosphate Receptor (S1PR) Modulators

Role of S1PR1 in Immune Regulation and Lymphocyte Trafficking

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that serves as a master regulator of lymphocyte migration through its response to sphingosine-1-phosphate (S1P) gradients. The S1P chemotactic gradient between lymphoid tissues (low S1P) and circulatory/lymphatic systems (high S1P) provides directional cues for immune cell egress. This gradient is maintained by S1P lyase-mediated degradation in tissues and continuous secretion by endothelial cells, erythrocytes, and platelets into circulation [3] [6].

S1PR1 activation triggers Gαi-mediated signaling pathways that promote cytoskeletal rearrangement and directed cell migration. When lymphocytes encounter the S1P gradient at lymphoid sinusoids, receptor internalization terminates responsiveness, allowing cells to enter circulation. This process is critical for naïve T-cell recirculation through secondary lymphoid organs and for effector T-cell migration to inflammatory sites [5] [8]. Genetic deletion of S1PR1 in mice results in severe lymphopenia due to lymphocyte sequestration in lymphoid organs, confirming its non-redundant role in lymphocyte trafficking [3] [6].

The receptor exhibits complex regulation through ligand-dependent internalization, CD69 antagonism, and KLF2-mediated transcriptional control. During inflammation, altered S1P gradients and receptor expression patterns disrupt normal trafficking, contributing to either pathogenic lymphocyte retention in tissues or inadequate immune cell recruitment [5] [8]. This makes S1PR1 a compelling target for pharmacological modulation in autoimmune diseases where aberrant lymphocyte migration drives pathology.

Table 1: S1PR Subtype Expression Patterns and Immune Functions

ReceptorPrimary Cell TypesKey Immune FunctionsDownstream Signaling
S1PR1T/B lymphocytes, Dendritic cellsLymphocyte egress from lymphoid organs, Endothelial barrier integrityGi/o (Rac, PI3K-Akt)
S1PR2Macrophages, Neural cellsInhibits lymphocyte migration, Enhances vascular permeabilityGi/o, Gq, G12/13 (Rho)
S1PR3Macrophages, Endothelial cellsDendritic cell migration, Vascular maturationGi/o, Gq, G12/13
S1PR4Hematopoietic cells, NeutrophilsNeutrophil recruitment, ImmunomodulationGi/o, G12/13
S1PR5NK cells, OligodendrocytesNK cell trafficking, Oligodendrocyte survivalGi/o

Evolution of S1PR-Targeted Therapies: From Fingolimod to Next-Generation Modulators

The first-generation S1PR modulator, fingolimod (FTY720), revolutionized multiple sclerosis treatment as the first oral disease-modifying therapy. As a sphingosine analog, fingolimod requires phosphorylation (to FTY720-P) in vivo to act as a functional antagonist at S1PR1, S1PR3, S1PR4, and S1PR5. Its non-selective binding triggers prolonged receptor internalization, blocking lymphocyte egress and causing peripheral lymphopenia [1] [4]. However, fingolimod's pharmacokinetic limitations include a long half-life (~8 days) leading to slow lymphocyte recovery (4+ weeks post-discontinuation), and off-target effects from S1PR3 agonism associated with bradycardia, hypertension, and macular edema [1] [4].

Second-generation modulators address these limitations through:

  • Receptor Selectivity: Ozanimod and siponimod target S1PR1/S1PR5, avoiding S1PR3-associated cardiac effects
  • Optimized Pharmacokinetics: Shorter half-lives (e.g., ponesimod: ~30h) enable faster lymphocyte count recovery (3-5 days)
  • Chemical Stability: Non-prodrug designs (e.g., etrasimod) provide more predictable exposure profiles [1] [4]

These agents demonstrate that S1PR1 selectivity correlates with improved safety profiles while maintaining efficacy. Ozanimod's approval for ulcerative colitis (2021) validated S1PR modulation in IBD, expanding beyond MS indications [4] [7]. However, selectivity gaps remain—ozanimod still exhibits S1PR5 activity, while etrasimod modulates S1PR4—driving development of truly subtype-specific agents like CBP-307.

Table 2: Evolution of S1PR Modulators

CompoundS1PR Selectivity ProfileElimination Half-lifeLymphocyte Recovery TimeKey Clinical Indications
FingolimodS1PR1,3,4,5~8 days>4 weeksRelapsing MS
OzanimodS1PR1,5~19h3-5 daysMS, Ulcerative Colitis
SiponimodS1PR1,5~30h3-7 daysMS
PonesimodS1PR1~30h4-7 daysMS
EtrasimodS1PR1,4,5~30h5-7 daysUlcerative Colitis (Phase 3)
CBP-307S1PR15-7h2-4 daysUC/CD (Phase 2)

Rationale for Developing CBP-307 as a Selective S1PR1 Agonist

CBP-307 (icanbelimod) emerged from rational drug design to optimize three critical parameters: receptor specificity, pharmacokinetic profile, and functional potency. Structural studies reveal CBP-307 binds the orthosteric pocket of S1PR1 through two distinct poses—shallow and deep—both inducing receptor activation through TM3/TM5/TM6 rearrangements critical for G protein coupling [2]. The compound's azetidine-carboxylic acid core and fluorinated oxadiazolylbenzyl group confer exceptional selectivity (>80,000-fold for S1PR1 over S1PR3) in Chinese hamster ovary cell assays expressing human S1PRs [1] [4]. This specificity minimizes off-target effects mediated by S1PR3 (cardiovascular) and S1PR2 (vascular permeability).

CBP-307 exhibits sub-nanomolar potency (EC50 = 0.1 nM for S1PR1), substantially exceeding earlier modulators like ponesimod (EC50 = 5.6 nM). In rat models, it demonstrated >50% lymphocyte reduction with a markedly shorter elimination half-life (5.3h) versus fingolimod (23.4h) [1] [4]. First-in-human data confirmed rapid absorption (Tmax 4-7h) and dose-dependent lymphocyte reduction (-71% at 0.5mg single dose; -75% at 0.25mg multiple doses) with recovery to baseline within 7 days post-dosing [1] [4] [9].

The compound's molecular design enables rapid membrane penetration and receptor engagement while avoiding interactions with S1P lyase or kinases. Cryo-EM structures show CBP-307 exploits an unoccupied subpocket in S1PR1 not accessed by endogenous S1P, potentially explaining its exceptional potency [2]. Phase 2 trials in ulcerative colitis (NCT04700449) leverage these properties to achieve lymphocyte sequestration without prolonged immunosuppression, permitting swift treatment switching during flare-ups [7] [9]. Patent protections (US10280158B2, EP3048103B, JP6470757B2) cover the compound's chemical structure until 2033-2034, underscoring its novel pharmacophore [9].

Table 3: Key Pharmacological Characteristics of CBP-307

ParameterPreclinical FindingsClinical Translation (Phase 1)
S1PR1 Potency (EC50)0.1 nM (CHO cells)Not directly measured
Selectivity (vs. S1PR3)>80,000-foldSupported by absence of S1PR3-mediated AEs
Elimination Half-life5.3h (rat)5-7h (human)
TmaxNot reported4-7h
Lymphocyte Reduction>50% (rodents)-71% (0.5mg SD); -75% (0.25mg MD)
Lymphocyte Recovery12-48h (rodents)≤7 days (all doses)
Food EffectNot studiedReduced lymphocyte variability with fed administration

Properties

Product Name

Cbp 307; cbp307

IUPAC Name

3-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methylamino]cyclobutane-1-carboxylic acid

Molecular Formula

C24H26FN3O3

Molecular Weight

423.4884

InChI

InChI=1S/C24H26FN3O3/c1-14(2)9-15-3-5-16(6-4-15)23-27-22(28-31-23)17-7-8-18(21(25)12-17)13-26-20-10-19(11-20)24(29)30/h3-8,12,14,19-20,26H,9-11,13H2,1-2H3,(H,29,30)

InChI Key

JNFXMFRSTYONCX-GUAVBDGJSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CNC4CC(C4)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

CBP-307; CBP 307; CBP307.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.